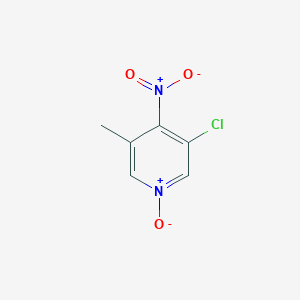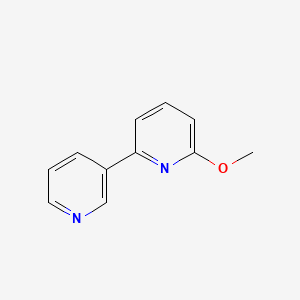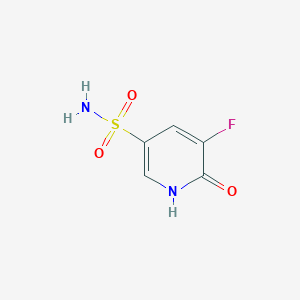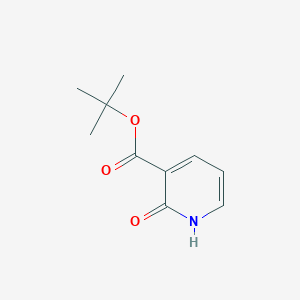
3-chloro-5-methyl-4-nitropyridin-1-ium-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-methyl-4-nitropyridin-1-ium-1-olate (CMPN) is an organic compound belonging to the family of pyridinium derivatives. It is a colorless, odorless solid that is soluble in water and ethanol. CMPN has been widely studied in the scientific community due to its potential applications in various fields, such as biochemistry, medicinal chemistry, and materials science.
Aplicaciones Científicas De Investigación
3-chloro-5-methyl-4-nitropyridin-1-ium-1-olate has been widely studied in the scientific community due to its potential applications in various fields. In biochemistry, it has been used in the synthesis of nucleoside analogs and in the study of DNA and RNA polymerase enzymes. In medicinal chemistry, it has been used in the synthesis of drugs and in the study of drug metabolism. In materials science, it has been used in the synthesis of polymers and in the study of the structure and properties of materials.
Mecanismo De Acción
3-chloro-5-methyl-4-nitropyridin-1-ium-1-olate is an organic compound that acts as a proton donor, meaning it can donate a proton to a molecule or ion. This proton donation results in the formation of a new bond between the two molecules or ions. This bond formation is the basis of the mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which can result in improved cognitive function, enhanced memory, and improved mood. Additionally, this compound has been found to possess antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-chloro-5-methyl-4-nitropyridin-1-ium-1-olate in laboratory experiments has several advantages and limitations. One advantage is that this compound is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is soluble in water and ethanol, making it easy to use in aqueous solutions. However, this compound is a strong acid and can cause tissue damage if not handled correctly. Additionally, it can be toxic to cells and organisms if used in high concentrations.
Direcciones Futuras
Due to its potential applications in various fields, there are numerous potential future directions for the study of 3-chloro-5-methyl-4-nitropyridin-1-ium-1-olate. These include further research into its biochemical and physiological effects, its potential use in drug synthesis and drug metabolism, and its potential use in materials science. Additionally, further research into the mechanism of action of this compound could lead to the discovery of new drugs and materials with improved properties. Finally, further research into the synthesis of this compound could lead to the development of new and more efficient methods of synthesis.
Métodos De Síntesis
The synthesis of 3-chloro-5-methyl-4-nitropyridin-1-ium-1-olate is a complex process involving several steps. The first step is the synthesis of 5-chloro-4-nitropyridin-1-ium-1-olate (CNP) from 4-nitropyridine and chlorine gas. The second step is the methylation of CNP with methyl iodide, resulting in this compound. The reaction is carried out in a basic medium, such as sodium hydroxide, and is followed by the addition of aqueous hydrochloric acid to neutralize the solution.
Propiedades
IUPAC Name |
3-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-4-2-8(10)3-5(7)6(4)9(11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLTYQXBVZKQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC(=C1[N+](=O)[O-])Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole](/img/structure/B6602339.png)

![methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B6602342.png)
![2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one](/img/structure/B6602350.png)



![2-Thiophenesulfonamide, 4-[[hexahydro-4-[5-(trifluoromethyl)-2-pyridinyl]-1H-1,4-diazepin-1-yl]carbonyl]-](/img/structure/B6602391.png)

![2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene](/img/structure/B6602396.png)

![4-chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B6602402.png)